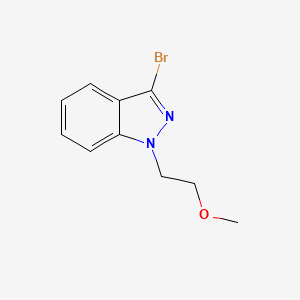
3-Bromo-1-(2-methoxyethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(2-methoxyethyl)-1H-indazole: is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. The presence of a bromine atom and a methoxyethyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-indazole typically involves the bromination of 1-(2-methoxyethyl)-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. Safety measures are crucial due to the handling of bromine, a hazardous substance.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-1-(2-methoxyethyl)-1H-indazole can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 1-(2-methoxyethyl)-1H-indazole.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: 1-(2-methoxyethyl)-1H-indazole derivatives with various functional groups.
Oxidation: this compound aldehydes or acids.
Reduction: 1-(2-methoxyethyl)-1H-indazole.
Scientific Research Applications
Chemistry: 3-Bromo-1-(2-methoxyethyl)-1H-indazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of brominated indazoles on various biological pathways. It can be used in the design of probes for imaging and diagnostic purposes.
Medicine: The compound is explored for its potential pharmacological properties. Brominated indazoles have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2-methoxyethyl)-1H-indazole involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methoxyethyl group can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 3-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one
- 3-Bromo-1-(2-methoxyethyl)-1-methylcyclopentane
Comparison: 3-Bromo-1-(2-methoxyethyl)-1H-indazole is unique due to its indazole core, which imparts distinct electronic and steric properties. Compared to similar compounds like 3-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one, the indazole derivative may exhibit different reactivity and biological activity due to the presence of the fused benzene and pyrazole ring system. The methoxyethyl group also contributes to its unique solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
3-bromo-1-(2-methoxyethyl)indazole |
InChI |
InChI=1S/C10H11BrN2O/c1-14-7-6-13-9-5-3-2-4-8(9)10(11)12-13/h2-5H,6-7H2,1H3 |
InChI Key |
RYYCYDOJIVKVED-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)
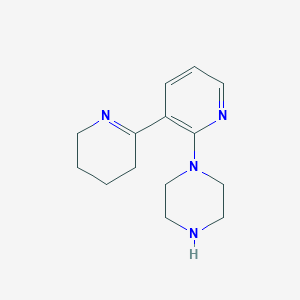


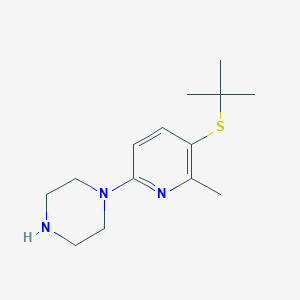

![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)

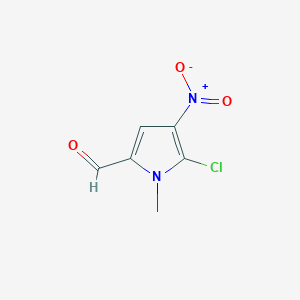

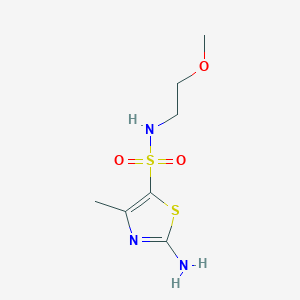

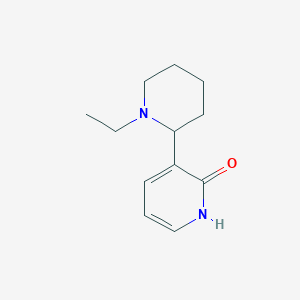
![2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11803452.png)
